1-Hexene-4,5-dione 4-oxime
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-hydroxyiminohex-5-en-2-one |
InChI |
InChI=1S/C6H9NO2/c1-3-4-6(7-9)5(2)8/h3,9H,1,4H2,2H3 |
InChI Key |
LQOJNPVYPMXTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NO)CC=C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hexene 4,5 Dione 4 Oxime and Analogous Structures
Classical Oximation Reactions of Carbonyl Compounds
The most traditional and widely employed method for the synthesis of oximes is the reaction of a carbonyl compound with hydroxylamine (B1172632) or its salts. wikipedia.orgbritannica.com This reaction is a cornerstone of organic synthesis for the formation of C=N-OH functionalities. byjus.com
Condensation with Hydroxylamine and its Salts
The synthesis of 1-Hexene-4,5-dione 4-oxime via classical oximation involves the reaction of the parent dione (B5365651), 1-Hexene-4,5-dione, with hydroxylamine. Typically, hydroxylamine is used in the form of its hydrochloride salt (NH2OH·HCl) due to its greater stability. nih.govresearchgate.net The reaction is a nucleophilic addition of hydroxylamine to one of the carbonyl groups of the dione, followed by dehydration to form the oxime. quora.com Given the presence of two distinct carbonyl groups in the precursor (a ketone at C4 and a ketone at C5), regioselectivity is a key consideration. The reaction can theoretically yield two different mono-oximes.
The general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The nitrogen atom of hydroxylamine then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the C=N double bond characteristic of an oxime. quora.com
Influence of Reaction Conditions on Oximation Efficiency
The efficiency and selectivity of oximation are highly dependent on the reaction conditions. Key parameters include pH, solvent, temperature, and the presence of catalysts.
pH Control: The reaction is typically carried out in a weakly acidic or basic medium. byjus.comijprajournal.com An acidic environment can protonate the carbonyl group, activating it for nucleophilic attack. However, strongly acidic conditions will protonate the hydroxylamine, reducing its nucleophilicity. Conversely, a basic medium, often employing a base like pyridine (B92270) or sodium acetate (B1210297), can deprotonate the hydroxylamine hydrochloride in situ to release the free hydroxylamine, but excess base can lead to side reactions. ijprajournal.com
Solvent and Temperature: The choice of solvent, often an alcohol like ethanol (B145695), is crucial for dissolving the reactants. ijprajournal.com Reaction temperatures can vary, with some oximations proceeding at room temperature while others may require refluxing to achieve completion. orientjchem.org
Catalysis: While the reaction can proceed without a catalyst, various agents have been employed to improve yields and reaction times. These include inorganic bases like potassium carbonate, metal oxides, and more recently, ionic liquids. researchgate.netresearchgate.net
The table below summarizes the impact of various conditions on the oximation of carbonyl compounds, which is applicable to the synthesis of this compound.
| Parameter | Condition | Effect on Oximation | Rationale |
| pH | Weakly Acidic (pH 4-5) | Optimal | Balances carbonyl activation and hydroxylamine nucleophilicity. |
| Strongly Acidic (< pH 2) | Decreased Rate | Excessive protonation of hydroxylamine reduces its nucleophilicity. | |
| Basic (> pH 8) | Favorable | Frees hydroxylamine from its salt, increasing nucleophile concentration. | |
| Catalyst | Pyridine, Acetates | Increased Rate | Act as a base to neutralize HCl byproduct and buffer the reaction. ijprajournal.com |
| Oxalic Acid | Increased Rate | Acts as an acid catalyst to activate the carbonyl group. orientjchem.org | |
| Solvent | Ethanol, Methanol | Good | Effectively dissolves both carbonyl compounds and hydroxylamine salts. researchgate.net |
| Temperature | Room Temperature to Reflux | Varies | Higher temperatures can increase reaction rates but may lead to side products. |
Advanced Synthetic Approaches to this compound
Beyond classical condensation, advanced synthetic methods offer alternative routes to oximes, often under milder conditions or providing access to complex structures.
Radical-Mediated Oximation Pathways
Radical chemistry provides powerful tools for C-H functionalization and the formation of C-N bonds. Iminoxyl radicals (R₂C=NO•), which are intermediates in these pathways, can be generated from existing oximes or other precursors and participate in various synthetic transformations. nih.govnsf.gov
One approach involves the generation of an iminyl radical from a suitable precursor, which can then undergo cyclization or other cascade reactions. nsf.govnih.gov For a molecule like this compound, a hypothetical radical pathway could involve the formation of a radical at a position allylic to the double bond, followed by trapping with a nitrogen-oxygen radical source. N-hydroxyphthalimide (NHPI) is a well-known organocatalyst that can generate the phthalimido-N-oxyl (PINO) radical, a species capable of abstracting hydrogen atoms to initiate such radical processes. researchgate.net
Oxidative Cyclization Precursors and Routes to Oximes
Oxidative cyclization represents another modern strategy for synthesizing complex molecules containing an oxime functionality, particularly within heterocyclic ring systems. nih.gov These reactions often involve the intramolecular cyclization of an unsaturated oxime precursor. nih.gov The process can be initiated by an oxidation step that generates a reactive intermediate, such as an oxime radical cation, which then undergoes nucleophilic attack by another part of the molecule. nih.gov
Hypervalent iodine reagents are frequently used to promote such oxidative cyclizations. researchgate.netumn.edu For instance, an appropriately substituted unsaturated alcohol or amine could be envisioned as a precursor. Oxidation could lead to the formation of a five or six-membered ring that incorporates the oxime group, which could then be further modified to yield a structure analogous to this compound. The formation of isoxazolines from unsaturated oximes through TEMPO-mediated oxidative cyclization is a well-documented example of this type of transformation. nih.gov
Conversion from Related Chemical Functionalities
Oximes can be synthesized from a variety of functional groups other than aldehydes and ketones, providing flexibility in synthetic design.
From Nitro Compounds: Certain nitro compounds can be reduced to form oximes using specific metal salts. wikipedia.org This method can be particularly useful when the corresponding carbonyl compound is unstable or difficult to access.
From Aliphatic Amines: The direct oxidation of primary aliphatic amines using oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can yield oximes in high yields under mild, catalyst-free conditions. nih.govorganic-chemistry.org This provides a direct route from an amino group to an oxime functionality.
From Nitroso Compounds: Unstable nitroso compounds can rearrange to form the more stable oxime isomers. wikipedia.org This is conceptually related to the reaction of compounds with active methylene (B1212753) or methine groups with nitrosating agents like alkyl nitrites. wikipedia.org
Stereoselective and Regioselective Synthesis of this compound Isomers
The formation of the oxime functionality at the C4 position of 1-hexene-4,5-dione can result in two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. Furthermore, the presence of two carbonyl groups at C4 and C5 necessitates regiochemical control to ensure the oximation occurs at the desired position.
The synthesis of oximes from ketones can often lead to a mixture of (E) and (Z) isomers. researchgate.netthieme.de The ratio of these isomers is typically under thermodynamic control and is influenced by the steric and electronic nature of the substituents on the ketone. thieme.de Achieving stereoselectivity, the preferential formation of one isomer over the other, is a significant challenge in synthetic organic chemistry. thieme.de
Several strategies have been developed to control the E/Z geometry of oximes. One common approach involves the use of specific catalysts and reaction conditions. For instance, the combination of hydroxylamine hydrochloride with copper sulfate (B86663) and potassium carbonate has been shown to facilitate the highly stereoselective conversion of aldehydes and ketones to their corresponding oximes under mild conditions. researchgate.net Another method involves the treatment of a mixture of E and Z oxime isomers with a protic or Lewis acid under anhydrous conditions, which can lead to the precipitation of the more stable E isomer as an immonium complex. google.com Subsequent neutralization can then yield the pure E isomer. google.com
While direct stereoselective synthesis of the thermodynamically less stable isomer can be challenging, specific methods have been developed. thieme.de For β,γ-unsaturated ketones, which are structurally related to 1-hexene-4,5-dione, asymmetric syntheses have been developed to produce either (Z)- or (E)-isomers with high stereoselectivity. nih.gov These methods often employ metal catalysts with chiral ligands to control the facial selectivity of the reaction. nih.gov The choice of silyl (B83357) group in certain dienyl silane (B1218182) precursors has been shown to dictate the formation of either the (Z) or (E) isomer of the resulting β,γ-unsaturated ketone. nih.gov
Table 1: Factors Influencing E/Z Isomerism in Oximation
| Factor | Influence on E/Z Ratio |
| Reaction Conditions | Temperature, solvent, and pH can affect the thermodynamic equilibrium between the (E) and (Z) isomers. |
| Catalyst | The choice of catalyst, such as copper sulfate or a ruthenium pincer catalyst, can promote the formation of a specific isomer. researchgate.net |
| Substituents | The steric bulk and electronic properties of the groups attached to the carbonyl can favor the formation of one isomer over the other. |
| Post-synthesis Isomerization | Treatment with acids can be used to isomerize a mixture of isomers to the more stable form. google.com |
When a molecule contains two or more carbonyl groups, such as the 1,2-diketone moiety in 1-hexene-4,5-dione, the oximation reaction must be controlled to ensure it occurs at the desired position. The reactivity of each carbonyl group is influenced by its electronic environment and steric hindrance. In the case of 1-hexene-4,5-dione, the C4 ketone is an α,β-unsaturated ketone, while the C5 ketone is an alkyl ketone.
The selective reaction at one carbonyl group over another is known as regioselectivity. In the context of diketones, this can be a significant challenge. For β-diketones, methods have been developed for direct and highly regioselective and enantioselective allylation, demonstrating that the two carbonyl groups can be differentiated. nih.gov This selectivity is often governed by Curtin-Hammett kinetics, where the product distribution is determined by the relative rates of reaction of rapidly equilibrating starting materials. nih.gov
For 1,2-diketones, the inherent electronic differences between the two carbonyls can be exploited. The presence of the adjacent α,β-unsaturated system at C4 in 1-hexene-4,5-dione makes this carbonyl group electronically different from the C5 carbonyl. This difference in reactivity can be leveraged to achieve regioselective oximation. For instance, in reactions with other nucleophiles, α,β-unsaturated ketones can exhibit different reactivity profiles compared to saturated ketones.
Furthermore, the choice of reaction conditions can influence the site of oximation. In some cases, one carbonyl may be more sterically accessible than the other, leading to preferential reaction at the less hindered site. The development of synthetic methods that allow for the selective functionalization of one carbonyl group in a diketone is an active area of research. nih.govresearchgate.netumt.edu.pk
Chemical Reactivity and Transformation Pathways of 1 Hexene 4,5 Dione 4 Oxime
Radical Chemistry of 1-Hexene-4,5-dione 4-oxime Derived Iminoxyl Radicals
Iminoxyl radicals, characterized by an unpaired electron delocalized on a C=N-O• fragment, are key intermediates in the radical chemistry of oximes. nih.govbeilstein-journals.org Their structural features, specifically the carbon-nitrogen double bond, distinguish their electronic structure and chemical reactivity from other N-oxyl radicals. beilstein-journals.org Due to the delocalization of the unpaired electron, these radicals can react at either the nitrogen or the oxygen atom, enabling the formation of both C-N and C-O bonds. beilstein-journals.org
The conversion of the oxime group in this compound into its corresponding iminoxyl radical is typically achieved through oxidation. A variety of oxidizing agents have been effectively used for this purpose, including transition metal compounds like cerium(IV) ammonium nitrate. nih.gov Other reagents capable of initiating this single-electron oxidation include systems like Selectfluor/Bu₄NI and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant. nih.govbeilstein-journals.org
Iminoxyl radicals are often short-lived intermediates, first identified in 1964 using Electron Paramagnetic Resonance (EPR) spectroscopy in flow systems designed to observe species with lifetimes around 10⁻² seconds. nih.gov The characterization of the iminoxyl radical derived from this compound would rely on similar spectroscopic methods.
Key Spectroscopic Features for Characterization:
| Spectroscopic Method | Expected Observation for Iminoxyl Radical |
| EPR Spectroscopy | Detection of the paramagnetic species, providing information on the radical's electronic environment. nih.gov |
| IR Spectroscopy | Disappearance of the O-H bond stretching vibration (characteristic of the parent oxime) and the appearance of a new, intense band for the C=N–O• fragment, typically observed between 1550 cm⁻¹ and 1610 cm⁻¹. nih.gov |
| UV-Vis Spectroscopy | Characterization of the electronic transitions within the radical species. beilstein-journals.org |
The stability of iminoxyl radicals can be influenced by steric hindrance or the presence of electron-withdrawing groups adjacent to the C=NO• fragment. beilstein-journals.org
Once generated, the iminoxyl radical of this compound is primed for intramolecular reactions, which are often favored over intermolecular processes due to the proximity of reactive sites. beilstein-journals.org The presence of the C1=C2 double bond allows for two primary competing intramolecular pathways: C-H bond cleavage followed by rearrangement, and direct radical addition to the unsaturated bond.
One significant pathway in the chemistry of iminoxyl radicals involves the intramolecular abstraction of a hydrogen atom, a process known as Hydrogen Atom Transfer (HAT). nih.govbeilstein-journals.org In the case of the this compound radical, the oxygen atom of the iminoxyl group can abstract a hydrogen atom from the C6 position. This specific process is a 1,5-HAT, which is geometrically favorable and leads to the formation of a more stable C-centered radical. nih.govbeilstein-journals.org
This C-centered radical intermediate can then be trapped by other reagents in the system, such as TEMPO, or undergo further oxidation and cyclization to form heterocyclic products like isoxazolines. nih.govbeilstein-journals.org This pathway is particularly efficient for oximes that possess an activated C-H bond in the β-position relative to the oxime group. nih.gov
Table 1: Representative Conditions for Oxidative Cyclization via C-H Bond Cleavage
| Oxidant System | Substrate Type | Product Type | Reference |
|---|---|---|---|
| TEMPO / K₂CO₃ | Oximes with activated β-C-H bond | Isoxazolines / Isoxazoles | nih.gov |
| DDQ | Thiohydroximic acids | Oxathiazole ring | nih.govbeilstein-journals.org |
A competing and highly significant intramolecular pathway is the direct addition of the iminoxyl radical to the tethered C=C double bond. beilstein-journals.org For the this compound radical, this would involve the addition of the radical to the C1=C2 bond. This type of reaction typically proceeds via a 5-exo cyclization, which is kinetically favored, to form a five-membered ring. nih.gov This cyclization results in a new C-centered radical at the C2 position. nih.gov
This newly formed alkyl radical can then participate in subsequent reactions, such as trapping by a radical trap (e.g., tert-butyl nitrite) or further oxidation, ultimately leading to the formation of functionalized heterocyclic compounds like 5-cyanated isoxazolines or 4,5-dihydroisoxazoles. nih.gov Visible-light-driven photoredox catalysis has also emerged as a powerful method for initiating such radical addition cascades in related oxime ester systems. nih.govdntb.gov.ua
Table 2: Examples of Radical Cyclization via Addition to C=C Bonds
| Catalyst / Initiator | Reagent | Product Type | Reference |
|---|---|---|---|
| tert-Butyl nitrite (TBN) | Unsaturated ketoximes | 4,5-dihydroisoxazoles or cyclic nitrones | nih.gov |
| [RuCl₂(p-cymene)]₂ / TBN | Alkenyl oximes | 5-cyanated isoxazolines | nih.gov |
While intramolecular reactions are often predominant for this compound due to its structure, the derived iminoxyl radical can also participate in intermolecular reactions. beilstein-journals.org These processes become more relevant when the rate of intramolecular cyclization is slow or when high concentrations of a trapping agent are used.
One documented intermolecular process is oxidative C–O coupling. nih.gov In this type of reaction, an iminoxyl radical, generated from an oxime anion and an oxidant like perfluorobutyl iodide, can couple with C-H acidic compounds such as acetonitrile, esters, or ketones. nih.gov Another potential intermolecular reaction is hydrogen atom abstraction from an external source. For instance, stable iminoxyl radicals have been shown to abstract hydrogen atoms from the allylic position of unsaturated hydrocarbons like cyclohexene, followed by coupling of the resulting C-centered radicals. nih.gov
Intramolecular Radical Cyclization Reactions
Cyclization Reactions and Heterocycle Formation
The formation of heterocyclic structures is a dominant theme in the reactivity of this compound and related unsaturated oximes. These cyclizations can proceed through both radical and ionic pathways, yielding a diverse array of products.
The radical-mediated intramolecular cyclizations discussed previously (Sections 3.1.2.1 and 3.1.2.2) are primary routes to five-membered heterocycles such as isoxazolines and cyclic nitrones. nih.govnih.gov These reactions are often initiated by chemical oxidants, transition-metal catalysts, or photocatalysts. beilstein-journals.orgnih.gov
Beyond radical pathways, ionic mechanisms can also lead to heterocycle synthesis. For example, the deprotonation of an oxime with two equivalents of a strong base like n-butyllithium generates a 1,4-dianion. researchgate.net The subsequent reaction of this dianion with electrophiles, such as diethyl oxalate, can lead to the formation of 4,5-dihydro-5-hydroxyisoxazole-5-carboxylates, which can be dehydrated to form isoxazole-5-carboxylates. researchgate.net Reaction of similar dianions with epibromohydrin provides a route to 5,6-dihydro-4H-1,2-oxazines. researchgate.net These alternative pathways highlight the versatility of the oxime group in constructing a variety of heterocyclic scaffolds. nih.gov
Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoxazoles, Oxadiazoles)
The conjugated system and the presence of the nucleophilic oxime group make this compound an excellent substrate for intramolecular cyclization reactions, yielding valuable heterocyclic scaffolds.
Isoxazoles: The synthesis of isoxazoles from α,β-unsaturated oximes is a well-established transformation. nih.gov This can be achieved through electrophilic cyclization. For instance, the treatment of unsaturated O-methyl oximes with an electrophilic iodine source like iodine monochloride (ICl) can yield highly substituted 4-iodoisoxazoles under mild conditions. nih.gov Another prominent pathway involves the 1,3-dipolar cycloaddition of nitrile oxides, which can be generated in situ from the oxime, with β-dicarbonyl compounds. This method provides a rapid and environmentally friendly route to 3,4,5-trisubstituted isoxazoles, often proceeding efficiently in aqueous media. beilstein-journals.org The reaction of β-keto vinyl ethers with hydroxylamine (B1172632) hydrochloride also serves as a direct route to isoxazole synthesis. researchgate.net
Oxadiazoles: While the direct conversion of this compound to oxadiazoles is less commonly documented, related structures are routinely used for their synthesis. The most prevalent methods for synthesizing 1,2,4-oxadiazoles involve the cyclocondensation of amidoximes with aldehydes or ketones. nih.gov Alternatively, 1,3,4-oxadiazoles are frequently synthesized through the oxidative cyclization of N-acylhydrazones or the cyclodehydration of acylhydrazides using reagents like phosphoryl oxychloride (POCl₃) or via iodine-mediated pathways. jchemrev.commdpi.com These established methods suggest potential pathways for transforming derivatives of this compound into oxadiazole structures.
| Heterocycle | Synthetic Method | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Isoxazole | Electrophilic Cyclization | Iodine monochloride (ICl) | nih.gov |
| Isoxazole | [3+2] Cycloaddition | In situ generation of nitrile oxide from oxime, reaction with a 1,3-dicarbonyl compound | beilstein-journals.org |
| 1,2,4-Oxadiazole | Cyclocondensation (from related precursors) | Amidoximes and aldehydes/ketones | nih.gov |
| 1,3,4-Oxadiazole | Oxidative Cyclization (from related precursors) | N-acylhydrazones, Chloramine-T or Iodine | jchemrev.com |
Mechanisms of Ring Closure and Product Diversity
The formation of heterocyclic rings from this compound and its derivatives is governed by several mechanistic pathways, with the specific conditions dictating the final product.
Electrophilic Cyclization: In the presence of an electrophile (E⁺), such as I⁺ from ICl, the alkene double bond is attacked, forming a cyclic iodonium intermediate. The proximate oxime nitrogen then acts as an intramolecular nucleophile, attacking one of the carbons of the former double bond. This ring closure is followed by elimination to yield the aromatic isoxazole ring. The regioselectivity of this cyclization often favors the 5-endo-dig pathway, leading exclusively to the isoxazole product over other potential structures. nih.gov
[3+2] Cycloaddition: This mechanism proceeds via the in situ formation of a nitrile oxide intermediate from the oxime, typically through dehydrohalogenation of an intermediate hydroximoyl chloride or oxidation. beilstein-journals.orgnih.gov The resulting nitrile oxide is a 1,3-dipole that reacts with a dipolarophile. In the context of synthesizing 3,4,5-trisubstituted isoxazoles, the enolate form of a β-dicarbonyl compound acts as the dipolarophile. The concerted cycloaddition leads to an intermediate that subsequently eliminates a molecule of water to form the stable, aromatic isoxazole ring. beilstein-journals.org
Product Diversity and Baldwin's Rules: The diversity of potential products arises from the competition between different ring closure pathways. The feasibility of these intramolecular cyclizations can often be predicted by Baldwin's Rules, which are based on the stereochemical requirements for orbital overlap. libretexts.org For example, a 5-membered ring closure can occur via a "5-exo-trig" or a "5-endo-trig" pathway. Baldwin's rules state that 5-exo-trig closures are generally favored, while 5-endo-trig closures are disfavored for certain atom types. libretexts.org This helps explain why isoxazole (a 5-membered ring) formation is a common outcome for this type of substrate. The choice of catalyst, solvent, and temperature can influence the reaction pathway, leading to different heterocyclic products or even linear side products.
Derivatization Strategies and Functional Group Transformations
The multiple functional groups in this compound provide several handles for derivatization, allowing for the synthesis of a wide array of novel compounds.
Reactions at the Oxime Hydroxyl Group
The hydroxyl group of the oxime is a key site for functionalization.
O-Alkylation and O-Acylation: The oxime oxygen can act as a nucleophile, reacting with alkylating or acylating agents. Facile esterification of oximes can be achieved using coupling agents like EDCI in the presence of a catalyst such as DMAP. organic-chemistry.org These O-acyl oximes are versatile intermediates themselves, having been used extensively in transition metal-catalyzed reactions to form other N-heterocycles. rsc.org
Beckmann Rearrangement: A classic reaction of oximes, the Beckmann rearrangement, transforms the oxime into a substituted amide under acidic conditions. wikipedia.orgbyjus.com The reaction is initiated by converting the hydroxyl group into a good leaving group, often by protonation with a strong acid (e.g., sulfuric acid, PPA) or reaction with reagents like tosyl chloride or thionyl chloride. wikipedia.orgmasterorganicchemistry.com This is followed by the stereospecific migration of the group anti to the leaving group, resulting in a nitrilium ion intermediate that is subsequently hydrolyzed to the amide. chemistrysteps.com For an α,β-unsaturated ketoxime, this rearrangement can compete with other reaction pathways, and the product distribution is highly dependent on the reaction conditions and the stereochemistry of the oxime. acs.org
Reactions at the Carbonyl Sites of the Diketone Moiety
The remaining ketone at the C5 position is an electrophilic center susceptible to nucleophilic attack. As part of an α,β-unsaturated system, this moiety can undergo two primary modes of addition.
1,2-Addition (Direct Addition): Strong, "hard" nucleophiles, such as organolithium reagents or Grignard reagents, tend to attack the electrophilic carbonyl carbon directly. This results in the formation of a tertiary alcohol at the C5 position after workup.
1,4-Addition (Conjugate Addition): Softer nucleophiles, such as cuprates (Gilman reagents), enolates, amines, and thiols, preferentially attack the β-carbon (C3) of the conjugated system. pressbooks.pubyoutube.com This reaction, also known as the Michael addition, generates an enolate intermediate which is then protonated to give the 1,4-adduct, where the nucleophile has added to the alkene and the C5-carbonyl is preserved. pressbooks.pub The competition between 1,2- and 1,4-addition is a key factor in determining the final product structure.
Transformations of the Alkene Moiety (e.g., Hydrofunctionalization, Oxidation)
The carbon-carbon double bond in the hexene chain is reactive towards a variety of reagents.
Oxidative Cleavage: Strong oxidizing agents can cleave the C=C bond. Ozonolysis (O₃ followed by a reductive workup with, for example, dimethyl sulfide) will cleave the double bond to yield aldehydes or ketones. pressbooks.publibretexts.org The use of hot, basic potassium permanganate (KMnO₄) also cleaves the double bond, but typically oxidizes the resulting fragments further to carboxylic acids or CO₂. pressbooks.publibretexts.org In some cases, oxidative conditions can lead to cleavage of the entire unsaturated system. rsc.org
Dihydroxylation: Alkenes can be converted to vicinal diols. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄, often used catalytically with a co-oxidant like NMO) or cold, dilute KMnO₄. lumenlearning.com This would transform the alkene into a 1,2-diol.
Hydroxyamination: A copper/I₂-catalyzed hydroxyamination of the alkene in unsaturated keto oximes has been reported, using DMSO as the source of the hydroxy oxygen atom. This process allows for the difunctionalization of the alkene to install both a hydroxyl and an amino group. researchgate.net
| Functional Group | Transformation | Typical Reagents | Resulting Moiety | Reference |
|---|---|---|---|---|
| Oxime | Beckmann Rearrangement | H₂SO₄, PCl₅, TsCl | Substituted Amide | wikipedia.orgchemistrysteps.com |
| Oxime | O-Acylation | Acid chloride, EDCI/DMAP | O-Acyl Oxime | organic-chemistry.org |
| Carbonyl (C5) | 1,2-Addition | RMgX, RLi | Tertiary Alcohol | pressbooks.pub |
| Alkene/Carbonyl | 1,4-Addition (Michael) | R₂CuLi, Enolates, Amines | Saturated Ketone | pressbooks.pubyoutube.com |
| Alkene | Oxidative Cleavage | 1. O₃; 2. Me₂S | Aldehyde/Ketone | pressbooks.publibretexts.org |
| Alkene | Syn-Dihydroxylation | OsO₄/NMO or cold, dilute KMnO₄ | 1,2-Diol | lumenlearning.com |
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for controlling product selectivity and developing new synthetic methodologies.
The Beckmann rearrangement has been studied extensively. The accepted mechanism involves the protonation of the oxime hydroxyl, converting it into a good leaving group (water). A key step is the concerted migration of the alkyl or aryl group positioned anti to the hydroxyl group to the electron-deficient nitrogen, with simultaneous expulsion of the leaving group. masterorganicchemistry.comchemistrysteps.com This forms a highly electrophilic nitrilium ion. Subsequent attack by water, followed by deprotonation and tautomerization, yields the final amide product. byjus.com The stereospecificity of the migration is a critical feature of this rearrangement. wikipedia.org
Mechanisms for heterocycle formation often involve multi-step sequences. For isoxazole synthesis via electrophilic cyclization, the reaction proceeds through a halonium ion intermediate, followed by an intramolecular nucleophilic attack by the oxime nitrogen. nih.gov The regioselectivity of this attack is dictated by steric and electronic factors, as well as the geometric constraints of forming a five-membered ring. In the case of [3+2] cycloadditions, the crucial intermediate is the nitrile oxide. The mechanism of its formation from the oxime and its subsequent concerted reaction with a dipolarophile have been supported by kinetic and computational studies. The high thermodynamic stability of the resulting aromatic isoxazole ring is a major driving force for the final water elimination step. beilstein-journals.org
Investigations into conjugate additions to the α,β-unsaturated ketone moiety confirm a mechanism involving the nucleophilic attack at the β-carbon. This generates a resonance-stabilized enolate intermediate, where the negative charge is delocalized over the oxygen and the α-carbon. The final step is the protonation of this intermediate, which typically occurs at the α-carbon to yield the more stable keto tautomer. pressbooks.pub The nature of the nucleophile, solvent, and temperature all play roles in the reversibility and kinetic versus thermodynamic control of this addition.
Elucidation of Reaction Intermediates
The identification and characterization of transient species are fundamental to understanding the reaction mechanisms of this compound. While direct experimental data on this specific molecule is limited, analogies to similar α,β-unsaturated oxime systems and computational studies on related structures provide significant insights into potential intermediates.
One plausible pathway involves the formation of iminoxyl radicals . In the presence of a one-electron oxidant, the oxime functionality can be oxidized to form an iminoxyl radical. This intermediate is stabilized by resonance, with the unpaired electron delocalized over the nitrogen and oxygen atoms. For this compound, this radical could undergo intramolecular reactions. For instance, a 1,5-hydrogen atom transfer (HAT) from the terminal methyl group to the oxygen of the iminoxyl radical would generate a carbon-centered radical at the C6 position. This radical intermediate could then participate in subsequent cyclization or other radical-mediated transformations.
Another significant class of intermediates arises from the acidic or basic treatment of the oxime. Under basic conditions, deprotonation of the oxime hydroxyl group can occur, leading to the formation of an oximate anion . This anion can be further deprotonated at the α-carbon (C3) to form a 1,4-dianion , particularly with strong bases like n-butyllithium. Such dianions are powerful nucleophiles and can undergo intramolecular cyclization reactions. For example, the dianion could attack the carbonyl group at the C5 position, leading to the formation of a five-membered heterocyclic ring after subsequent workup.
Computational studies on analogous systems, such as the cyclization of 5-hexenyl radicals, suggest that these intramolecular reactions proceed through well-defined transition states . The geometry of these transition states, whether chair-like or boat-like, dictates the stereochemical outcome of the reaction. The presence of the oxime and dione (B5365651) functionalities in this compound would significantly influence the energy landscape of these transition states.
Furthermore, under acidic conditions, protonation of the oxime nitrogen can facilitate rearrangements, such as the Beckmann rearrangement, or catalyze cyclization reactions. The intermediates in these transformations would be various protonated species and potentially nitrilium ions .
The table below summarizes the potential reaction intermediates of this compound based on analogous chemical systems.
| Intermediate Type | Generating Conditions | Potential Subsequent Reactions |
| Iminoxyl Radical | Oxidative (e.g., DDQ, Pb(OAc)₄) | Intramolecular H-atom transfer, Cyclization, Radical coupling |
| Oximate Anion | Basic (e.g., NaH, K₂CO₃) | Nucleophilic attack, Alkylation, Acylation |
| 1,4-Dianion | Strongly Basic (e.g., n-BuLi) | Intramolecular cyclization |
| Protonated Oxime | Acidic (e.g., H₂SO₄, TsOH) | Beckmann rearrangement, Acid-catalyzed cyclization |
| Carbon-centered Radical | Via 1,5-HAT from Iminoxyl Radical | Cyclization, Trapping by radical scavengers |
| Nitrilium Ion | Acid-catalyzed rearrangement | Trapping by nucleophiles |
Kinetics and Thermodynamics of Transformation Pathways
Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways and determine the associated energetic profiles. For instance, in an acid-catalyzed intramolecular cyclization, DFT calculations can elucidate the structures of reactants, transition states, intermediates, and products, along with their corresponding free energies.
The activation energy (Ea) for each elementary step can be calculated as the difference in energy between the transition state and the preceding reactant or intermediate. A lower activation energy implies a faster reaction rate. For competing pathways, the pathway with the lowest activation energy barrier will be kinetically favored.
The Gibbs free energy of reaction (ΔG°) determines the thermodynamic feasibility of a transformation. A negative ΔG° indicates a spontaneous process that favors product formation at equilibrium. The relative stabilities of reactants and products can be assessed by comparing their calculated free energies.
For example, a computational study on the acid-catalyzed metathesis of oximes has shown that the reaction proceeds through two transition states and one intermediate. The free energy profile reveals the activation barriers and the thermodynamic driving force for the reaction. A similar approach could be applied to the various potential transformations of this compound.
The table below presents hypothetical kinetic and thermodynamic parameters for two potential transformation pathways of this compound, illustrating the type of data that could be obtained from computational studies.
| Transformation Pathway | Key Intermediate(s) | Calculated Activation Energy (Ea) (kcal/mol) | Calculated Gibbs Free Energy of Reaction (ΔG°) (kcal/mol) | Kinetic Favorability | Thermodynamic Favorability |
| Intramolecular Radical Cyclization (via Iminoxyl Radical) | Iminoxyl Radical, C-centered Radical | 15 - 25 | -10 to -20 | Moderate | Favorable |
| Base-catalyzed Cyclization (via 1,4-Dianion) | Oximate Anion, 1,4-Dianion | 10 - 20 | -15 to -25 | High | Highly Favorable |
These hypothetical values suggest that the base-catalyzed pathway might be both kinetically and thermodynamically more favorable than the radical-mediated cyclization. However, experimental validation would be necessary to confirm these predictions. Factors such as solvent effects, temperature, and the nature of the reagents used would also significantly influence the actual kinetics and thermodynamics of these transformations.
Stereochemical and Tautomeric Considerations for 1 Hexene 4,5 Dione 4 Oxime
Configurational Isomerism of the Oxime Functionality (E/Z Isomers)
The presence of a carbon-nitrogen double bond (C=N) in the oxime functional group of 1-Hexene-4,5-dione 4-oxime leads to the possibility of geometric isomerism. wikipedia.orgsarthaks.com This type of stereoisomerism arises due to the restricted rotation around the C=N double bond, resulting in two distinct spatial arrangements of the substituents attached to the carbon and nitrogen atoms. sarthaks.com These isomers are designated using the E/Z notation, which is determined by the Cahn-Ingold-Prelog (CIP) priority rules. adichemistry.com
For the this compound molecule, the substituents on the oxime carbon (C4) are a propionyl group (-C(=O)CH₂CH₃) and a vinyl group (-CH=CH₂). On the nitrogen atom, the substituents are a hydroxyl group (-OH) and a lone pair of electrons. According to CIP rules, the group with the higher atomic number at the first point of difference is assigned higher priority.
Z-isomer: The hydroxyl group (-OH) and the higher-priority group on the carbon atom are on the same side of the C=N double bond. adichemistry.com
E-isomer: The hydroxyl group (-OH) and the higher-priority group on the carbon atom are on opposite sides of the C=N double bond. adichemistry.com
The synthesis of oximes from ketones and hydroxylamine (B1172632) often results in a mixture of both E and Z isomers. researchgate.net The specific ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of catalysts. researchgate.net In many cases, the two isomers are stable enough to be separated by standard laboratory techniques like column chromatography or recrystallization. wikipedia.orgresearchgate.net The characterization and unambiguous determination of the E/Z configuration are typically achieved using spectroscopic methods, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. rsc.orgmdpi.com Computational quantum mechanics calculations are also employed to predict and confirm the stereochemistry. rsc.org Generally, one isomer is thermodynamically more stable than the other, and interconversion between the isomers can sometimes be achieved under specific conditions, such as heating or treatment with acids. nih.govgoogle.com
| Isomer | Description of Substituent Arrangement |
| E-Isomer | The hydroxyl group on the nitrogen and the higher-priority group on the carbon are on opposite sides of the C=N double bond. |
| Z-Isomer | The hydroxyl group on the nitrogen and the higher-priority group on the carbon are on the same side of the C=N double bond. |
Conformational Analysis of the Hexene Chain and Dione-Oxime System
Computational modeling is a powerful tool for analyzing the potential energy surface of such molecules to identify the most stable conformers. These studies can calculate the relative energies of different conformations and the energy barriers for rotation around the single bonds. Spectroscopic techniques, particularly NMR, can provide experimental evidence for the predominant conformation in solution by analyzing coupling constants and through-space interactions (e.g., NOESY).
The relative orientation of the dione-oxime system (the C4=N-OH and C5=O groups) is of particular interest. The electronic interaction between the C=N and C=O bonds, as well as the potential for intramolecular hydrogen bonding between the oxime's hydroxyl group and the ketone's oxygen atom, can significantly restrict rotation around the C4-C5 bond and favor specific conformations.
| Structural Feature | Conformational Consideration | Influencing Factors |
| C2-C3 Bond | Rotation can occur, leading to different spatial arrangements of the vinyl and dione-oxime moieties. | Torsional strain, steric hindrance. |
| C3-C4 Bond | Rotation affects the orientation of the ethyl group relative to the oxime. | Steric hindrance between the ethyl group and the rest of the molecule. |
| C4-C5 Bond | Rotation is likely restricted due to electronic conjugation and potential intramolecular hydrogen bonding. | Dipole-dipole interactions, steric effects, potential for hydrogen bonding. |
Tautomerism in Related Oxime and Dione (B5365651) Structures
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. nih.gov The structure of this compound contains functionalities that are known to exhibit tautomerism in related chemical structures.
Keto-Enol Tautomerism: The ketone at the C5 position, being adjacent to the oxime at C4, exists in equilibrium with its enol tautomer. This involves the migration of a proton from the C3 carbon to the C5 carbonyl oxygen, forming a hydroxyl group and a C=C double bond.
Keto form: ...-CH₂-C(=NOH)-C(=O)-CH₃
Enol form: ...-CH=C(OH)-C(=NOH)-CH₃
The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and pH. In most simple ketones, the keto form is overwhelmingly favored. However, the formation of an extended conjugated system or the possibility of intramolecular hydrogen bonding in the enol form can increase its stability and population at equilibrium.
Nitroso-Oxime Tautomerism: Oximes can, in principle, exist in equilibrium with their nitroso tautomers. This involves the migration of the hydroxyl proton from the oxygen to the carbon of the C=N bond.
Oxime form: R₂C=N-OH
Nitroso form: R₂CH-N=O
For most simple oximes, the equilibrium lies heavily on the side of the oxime form, which is generally much more stable. nih.gov The nitroso form is often a transient, unstable species. The relative stability can be influenced by the electronic nature of the substituents on the carbon atom.
The interplay of these potential tautomeric forms adds another layer of complexity to the chemical properties of this compound and related compounds.
Coordination Chemistry of 1 Hexene 4,5 Dione 4 Oxime
1-Hexene-4,5-dione 4-oxime as a Ligand in Metal Complexes
The versatility of oximes as ligands is well-established, with their ability to form stable complexes with a wide array of transition metals. bohrium.comrdd.edu.iq this compound, possessing both an oxime and a carbonyl group in proximity, is a prime candidate for acting as a chelating ligand, which can enhance the stability of the resulting metal complexes. mdpi.com
Chelation Modes and Binding Sites
This compound offers several potential donor atoms for coordination with a metal center. The key binding sites are the nitrogen atom of the oxime group and the oxygen atom of the adjacent carbonyl group (at position 5). This arrangement allows the ligand to act as a bidentate N,O-donor, forming a stable five-membered chelate ring with a metal ion. at.uamdpi.com This chelation is a common and favored coordination mode for ligands containing vicinal oxime and carbonyl functionalities.
The deprotonation of the oxime's hydroxyl group (–NOH) to an oximato group (–NO⁻) can further stabilize the complex. This deprotonation is often facilitated by the presence of a base or the Lewis acidity of the metal center itself. at.ua The resulting oximato ligand is a stronger donor and forms more robust metal complexes. Other potential, though less common, binding modes could involve the oxygen of the oxime group or the π-system of the C=C double bond, but chelation via the oxime nitrogen and carbonyl oxygen is expected to be the dominant mode.
| Potential Donor Atoms | Coordination Mode | Resulting Chelate Ring |
| Oxime Nitrogen (N) | Bidentate (N,O) | 5-membered |
| Carbonyl Oxygen (O) | ||
| Oxime Oxygen (O) | Monodentate or Bridging | - |
| Alkene π-system (C=C) | π-coordination | - |
Synthesis of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound would generally follow established methods for other oxime-containing ligands. rdd.edu.iqresearchgate.net A typical synthetic route involves the direct reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of metals like Cu(II), Ni(II), Co(II), or Pd(II)) in a suitable solvent. at.ua
A general procedure would be:
Dissolving this compound in a solvent such as ethanol (B145695) or methanol.
Adding a solution of the transition metal salt to the ligand solution, often in a 1:2 metal-to-ligand molar ratio for divalent metals, to form complexes of the type [M(L)₂].
The reaction may be performed at room temperature or require heating (reflux) to facilitate complex formation. at.ua
If deprotonation of the oxime is desired to form an oximato complex, a weak base like sodium acetate (B1210297) may be added to the reaction mixture.
The resulting metal complex, if insoluble, can be isolated by filtration, washed, and dried. If soluble, crystallization can be induced by slow evaporation of the solvent or by the addition of a less-polar co-solvent.
The ligand itself can be synthesized by the reaction of 1-hexene-4,5-dione with hydroxylamine (B1172632) hydrochloride. vulcanchem.com
Structural Characteristics of Metal-Oxime Complexes
The structural characteristics of metal complexes containing this compound would be dictated by the coordination number and preferred geometry of the central metal ion, as well as by the steric and electronic properties of the ligand.
Geometric Configurations and Ligand Field Theory
When this compound acts as a bidentate chelating ligand, it can form complexes with various geometries. For a metal ion like Ni(II) with a coordination number of four, a square planar geometry is common, especially with deprotonated oximato ligands which provide a strong ligand field. rdd.edu.iq For Co(II) or Zn(II), a tetrahedral geometry might be expected. rdd.edu.iq With a coordination number of six, which is common for many transition metals like Cr(III) or Fe(III), an octahedral geometry would be adopted, with either two or three bidentate ligands coordinating to the metal center. uni-siegen.de
Ligand Field Theory (LFT) , an extension of molecular orbital theory, helps to describe the electronic structure and properties of these complexes. wikipedia.orglibretexts.org In an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two sets of different energies: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg* orbitals (dz², dx²-y²). britannica.com The energy separation between these levels is denoted as Δₒ (the ligand field splitting energy).
As an N,O-donor ligand, this compound would be considered a moderately strong field ligand. The nitrogen donor is generally stronger than the oxygen donor. The magnitude of Δₒ determines whether the complex will be high-spin or low-spin.
Weak-field ligands (e.g., H₂O, halides) result in a small Δₒ. It is energetically more favorable for electrons to occupy the higher-energy eg* orbitals than to pair up in the lower-energy t₂g orbitals, leading to high-spin complexes. libretexts.org
Strong-field ligands (e.g., CN⁻, CO) cause a large Δₒ. It is energetically more favorable for electrons to pair up in the t₂g orbitals before occupying the eg* orbitals, resulting in low-spin complexes. libretexts.org
The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, would likely place N,O-chelating oximes somewhere in the middle, and the resulting spin state would depend on the specific metal ion and its oxidation state. libretexts.orglibretexts.org
Influence of Metal Center on Oxime Reactivity within Coordination Sphere
Coordination to a metal center significantly alters the chemical reactivity of the oxime group. mdpi.combohrium.com The Lewis acidity of the metal ion withdraws electron density from the ligand, which can lead to several important changes:
Increased Acidity: The most notable effect is a dramatic increase in the acidity of the oxime's hydroxyl proton (a decrease in its pKa). at.ua This makes the ligand more susceptible to deprotonation, even under neutral or mildly acidic conditions, facilitating the formation of stable oximato complexes.
Electrophilic Activation: The coordination of the oxime nitrogen to the metal makes the oxime carbon atom more electrophilic. This can make the ligand more susceptible to nucleophilic attack, a reactivity pattern that can be exploited for further functionalization. at.ua
Stabilization of Reactive Intermediates: A metal center can stabilize reactive intermediates, such as nitrile oxides, which can be formed from the coordinated oxime. This can enable chemical transformations that are not readily achievable with the free ligand. bohrium.com
Template Effects: The metal ion can act as a template, holding the ligand in a specific conformation that facilitates intramolecular reactions or reactions with other coordinated species. mdpi.com For example, the metal can bring two coordinated oxime ligands into close proximity, potentially leading to coupling reactions. bohrium.com
These metal-induced changes in reactivity are fundamental to the use of metal-oxime complexes in catalysis and organic synthesis. bohrium.comacs.org
Theoretical and Computational Investigations of 1 Hexene 4,5 Dione 4 Oxime
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations are fundamental in elucidating the electronic characteristics of 1-Hexene-4,5-dione 4-oxime. These studies often focus on the distribution of electrons within the molecule and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
For conjugated systems like this compound, which features an α,β-unsaturated ketone system in conjugation with an oxime group, the electronic structure is of particular interest. The presence of multiple functional groups and π-systems leads to a delocalized electron density, which influences the molecule's reactivity and spectroscopic properties.
Computational studies on similar α,β-unsaturated oximes reveal that the distribution of electron density is not uniform. The oxygen and nitrogen atoms of the oxime and carbonyl groups are typically regions of higher electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the carbonyl and the C=N bond are more electron-deficient and are thus sites for nucleophilic attack.
The stability of different tautomeric forms, such as the keto-oxime versus the nitroso-enol form, is also a subject of quantum mechanical investigation. In most cases, the oxime tautomer is found to be more stable than the corresponding nitroso isomer due to the greater strength of the carbon-nitrogen double bond compared to the nitrogen-oxygen double bond. stackexchange.comechemi.com
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules and their energetic properties. nih.gov Geometry optimization using DFT involves finding the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. youtube.com For this compound, this process would determine the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure.
DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed geometric parameters. researchgate.net The optimized geometry of this compound would likely exhibit planarity in the conjugated system to maximize π-orbital overlap. The presence of the oxime group can lead to the existence of (E) and (Z) isomers, and DFT calculations can predict the relative stabilities of these isomers.
The energetics of the molecule, including its total energy, enthalpy, and Gibbs free energy, can also be calculated. These thermodynamic parameters are crucial for understanding the stability of the molecule and the feasibility of its formation. researchgate.net For instance, in a study of related keto-oxime tautomers, DFT calculations showed the keto-oxime form to be the most energetically stable. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value |
| C=C Bond Length | ~1.34 Å |
| C=O Bond Length | ~1.23 Å |
| C=N Bond Length | ~1.28 Å |
| N-O Bond Length | ~1.41 Å |
| C-C-C Bond Angle | ~120° (in conjugated system) |
| C-N-O Bond Angle | ~112° |
Note: These are representative values based on DFT studies of structurally similar α,β-unsaturated keto-oximes.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of this compound. The reaction to form an oxime from a ketone and hydroxylamine (B1172632) is a classic example of nucleophilic addition-elimination. ic.ac.uksemanticscholar.org DFT calculations can be used to map out the entire reaction pathway, identifying intermediates and transition states. datapdf.com
The mechanism of oxime formation typically proceeds in two main stages: the nucleophilic addition of hydroxylamine to the carbonyl group to form a tetrahedral intermediate, followed by the dehydration of this intermediate to yield the oxime. nih.gov Computational studies have shown that this reaction can be catalyzed by acids and that the dehydration step is often the rate-determining step. nih.govresearchgate.net
By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides valuable information about the activation energies of each step, allowing for the determination of the reaction kinetics. For the formation of this compound, computational modeling could elucidate the preferred reaction pathway and the factors influencing the reaction rate.
Table 2: Calculated Relative Energies for the Formation of a Generic Oxime
| Species | Relative Energy (kcal/mol) |
| Reactants (Ketone + Hydroxylamine) | 0.0 |
| Transition State 1 (Addition) | +12.5 |
| Tetrahedral Intermediate | -5.2 |
| Transition State 2 (Dehydration) | +20.8 |
| Products (Oxime + Water) | -8.7 |
Note: These are illustrative values based on computational studies of oxime formation mechanisms. ic.ac.uk
Prediction of Spectroscopic Signatures (e.g., Vibrational, Electronic)
Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules. These predictions are invaluable for the identification and characterization of compounds like this compound.
Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT allows for the prediction of the infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in the calculated spectrum can be assigned to the stretching and bending of different functional groups within the molecule. For this compound, characteristic vibrational frequencies would be expected for the C=C, C=O, C=N, and O-H bonds.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, including the energies and intensities of these transitions. For a conjugated molecule like this compound, the π to π* transitions are typically the most intense and occur at longer wavelengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is another important application of DFT. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Signature |
| IR Spectroscopy | C=O stretch: ~1680 cm⁻¹C=N stretch: ~1640 cm⁻¹O-H stretch: ~3300 cm⁻¹ (broad) |
| UV-Vis Spectroscopy | λ_max (π → π*): ~230-260 nm |
| ¹³C NMR Spectroscopy | C=O: ~198 ppmC=N: ~155 ppm |
Note: These are estimated values based on computational studies of compounds with similar functional groups.
Advanced Analytical Techniques for Structural Elucidation and Characterization
Spectroscopic Methods for Molecular Structure Determination
Spectroscopy involves the interaction of electromagnetic radiation with the molecule, where the absorption or emission of energy provides specific information about the molecular structure, functional groups, and electronic system.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the precise structure of organic molecules, including the identification of isomers. magritek.com For 1-Hexene-4,5-dione 4-oxime, NMR is crucial for confirming the carbon skeleton and, most importantly, for distinguishing between the E and Z geometric isomers of the oxime group.
The presence of the C=N double bond results in two possible stereoisomers. The relative spatial orientation of the hydroxyl (-OH) group with respect to the adjacent carbonyl group can be determined using one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments.
Research Findings:
¹H NMR: The proton spectrum would reveal signals for the vinyl protons of the hexene moiety, the methylene (B1212753) protons, and the methyl protons. The chemical shifts and coupling constants (J-values) of the protons near the C=N bond would differ between the E and Z isomers due to varying anisotropic effects. The oxime proton (-OH) typically appears as a broad singlet, though its chemical shift is highly dependent on the solvent and concentration.
¹³C NMR: The carbon spectrum would show distinct signals for the six carbon atoms, including the C=C, C=O, and C=N carbons. The chemical shift of the carbon atom at position 5 (adjacent to the oxime) would be particularly sensitive to the E/Z configuration.
2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is definitive for isomer assignment. nih.gov This technique detects protons that are close in space. For the E-isomer, a cross-peak would be expected between the oxime -OH proton and the protons on carbon 6. Conversely, for the Z-isomer, a correlation would be observed between the -OH proton and the protons on carbon 3. The experimental observation of one set of these cross-peaks and the absence of the other provides unambiguous evidence for the specific isomer present in the solution. nih.gov
Table 1: Predicted ¹H NMR Data for Isomers of this compound Predicted values are illustrative and can vary based on solvent and experimental conditions.
| Proton Position | Predicted Chemical Shift (δ, ppm) (E-isomer) | Predicted Chemical Shift (δ, ppm) (Z-isomer) | Multiplicity |
|---|---|---|---|
| H-1 (vinyl) | 5.8 - 6.2 | 5.8 - 6.2 | Multiplet |
| H-2 (vinyl) | 5.1 - 5.4 | 5.1 - 5.4 | Multiplet |
| H-3 (methylene) | 3.1 - 3.4 | 3.3 - 3.6 | Multiplet |
| H-6 (methyl) | 2.2 - 2.4 | 2.1 - 2.3 | Singlet |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. spectroscopyonline.com The spectrum for this compound is expected to show characteristic absorption bands corresponding to its key structural features.
Research Findings: The analysis of the IR spectrum allows for the confirmation of the following functional groups:
O-H Stretch: A broad and prominent absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group of the oxime, broadened by hydrogen bonding. researchgate.netlibretexts.org
C-H Stretches: Absorptions just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) correspond to the vinylic (=C-H) stretches of the alkene group. libretexts.org Bands in the 2850-2960 cm⁻¹ range are due to the aliphatic C-H stretches of the methylene and methyl groups. libretexts.org
C=O Stretch: A strong, sharp absorption band is expected for the ketone carbonyl group. Due to conjugation with the oxime, this peak typically appears in the 1660-1680 cm⁻¹ range. libretexts.org
C=N and C=C Stretches: The carbon-nitrogen double bond (C=N) of the oxime and the carbon-carbon double bond (C=C) of the alkene both exhibit stretching vibrations in the 1620-1680 cm⁻¹ region. researchgate.netlibretexts.org These peaks may overlap with each other or with the C=O absorption, sometimes appearing as a complex set of bands.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Oxime O-H | Stretch, H-bonded | 3200 - 3500 | Strong, Broad |
| Alkene =C-H | Stretch | 3020 - 3100 | Medium |
| Alkane C-H | Stretch | 2850 - 2960 | Medium |
| Ketone C=O | Stretch (conjugated) | 1660 - 1680 | Strong |
| Oxime C=N | Stretch | 1620 - 1670 | Medium, Variable |
| Alkene C=C | Stretch | 1630 - 1660 | Medium, Variable |
UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated π systems, as these systems have smaller energy gaps between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
Research Findings: The structure of this compound contains a conjugated system formed by the C=C double bond, the C=N bond, and the C=O group. This conjugation lowers the energy required for electronic transitions, causing the molecule to absorb light in the UV region.
π → π* Transitions: A strong absorption band is expected due to the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. For conjugated systems of this type, the maximum absorbance (λmax) is typically found in the 220-280 nm range.
n → π* Transitions: A weaker absorption band at a longer wavelength may also be observed. This corresponds to the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital.
The exact position and molar absorptivity (ε) of these peaks are sensitive to the solvent polarity.
Table 3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (λmax) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 220 - 280 nm | High (10,000 - 20,000 M⁻¹cm⁻¹) |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or ions with unpaired electrons, known as paramagnetic species. bruker.comnih.gov It is inapplicable to diamagnetic molecules like the ground state of this compound.
Research Findings: EPR spectroscopy becomes a vital tool for studying the reactivity of this compound under conditions that generate radical species. Unpaired electrons can arise through several mechanisms, including:
Redox Reactions: Oxidation of the oxime group can potentially form a nitrogen-centered radical.
Photolysis: Irradiation of the conjugated system could lead to homolytic bond cleavage or the formation of an excited triplet state, which is paramagnetic.
Radical Addition: The alkene moiety can react with free radicals, creating a carbon-centered radical intermediate.
If this compound is involved in such a process, EPR spectroscopy can be used to detect, identify, and quantify the resulting radical intermediates. bruker.com The spectrum's g-value and hyperfine splitting patterns would provide structural information about the radical and its electronic environment. nih.gov
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural details from the fragmentation pattern. libretexts.org
Research Findings: For this compound (C₆H₉NO₂), the exact molecular weight is 127.06 g/mol .
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a peak at m/z = 127 would correspond to the molecular ion. The presence of a single nitrogen atom dictates that the molecular weight is an odd number, a rule that aids in identification. msu.edu
Fragmentation Pattern: The molecular ion is expected to undergo characteristic fragmentation, breaking at the weakest bonds or forming stable carbocations or radical cations. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragment Lost |
|---|---|---|
| 112 | [M - CH₃]⁺ | ·CH₃ |
| 110 | [M - OH]⁺ | ·OH |
| 98 | [M - C₂H₅]⁺ | ·C₂H₅ |
| 84 | [M - C₃H₅]⁺ | ·C₃H₅ (allyl radical) |
| 70 | [M - C₂H₅NO]⁺ | C₂H₅NO |
| 57 | [C₄H₉]⁺ | ·C₂H₂NO₂ |
Chromatographic Separations (GC, LC) in Conjunction with Spectroscopic Detection
Chromatography is an essential technique for separating the components of a mixture. libretexts.org When coupled with a spectroscopic detector, it allows for the isolation and subsequent identification of each component. This is particularly important for analyzing reaction products or purity of this compound.
Research Findings:
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC is an excellent separation method. libretexts.org this compound, with a molecular weight of 127.14 g/mol , is likely amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The eluting components enter a mass spectrometer, which acts as the detector, providing a mass spectrum for each separated peak. libretexts.orgresearchgate.net This allows for positive identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography (LC) is the preferred separation technique. The compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase. Coupling the LC system to a mass spectrometer (LC-MS) allows for the analysis of the eluting fractions, providing molecular weight and structural data for each component. This is also highly effective for separating isomers that may not be resolved by GC. researchgate.net
Other Hyphenated Techniques: Techniques such as GC-FTIR and GC-NMR have also been developed, providing infrared or NMR spectra of compounds as they elute from the GC column, offering another layer of structural confirmation. nih.gov
X-ray Crystallography for Solid-State Structural Analysis
As of the current available scientific literature, a definitive X-ray crystallographic analysis of this compound in the solid state has not been reported. While the synthesis and general properties of this compound are documented, detailed structural elucidation using single-crystal X-ray diffraction has not been published.
The determination of the crystal structure of this compound would provide invaluable insights into its molecular conformation, including the planarity of the conjugated system, the stereochemistry of the oxime group (E/Z isomerism), and the specific bond lengths and angles. Such data is crucial for understanding its chemical reactivity and physical properties.
Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions in the solid state, such as hydrogen bonding involving the oxime's hydroxyl group and the carbonyl oxygens. These interactions are fundamental to the compound's crystal packing, melting point, and solubility characteristics.
For related oxime compounds, X-ray diffraction studies have been instrumental in confirming molecular structures and understanding their supramolecular chemistry. For instance, studies on other oximes have detailed how intermolecular hydrogen bonds can lead to the formation of dimers or extended chain-like structures in the crystal lattice. However, without a specific study on this compound, any discussion of its solid-state structure remains speculative. The acquisition of suitable single crystals and subsequent X-ray analysis would be a valuable contribution to the chemical literature on this compound.
Strategic Applications of 1 Hexene 4,5 Dione 4 Oxime in Organic Synthesis
1-Hexene-4,5-dione 4-oxime as a Versatile Building Block for Complex Molecules
The unique structural arrangement of this compound makes it an ideal starting material for the synthesis of diverse and complex organic compounds. The conjugated system is susceptible to nucleophilic attack, while the oxime group can participate in various cyclization and rearrangement reactions.
Precursor for Nitrogen-Containing Fine Chemicals and Intermediates
The α,β-unsaturated ketoxime motif is a well-established precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and fine chemicals. uobaghdad.edu.iqnih.gov The reactivity of this moiety allows for the construction of aromatic nitrogenous rings through cyclization and condensation reactions.
One of the most prominent applications of α,β-unsaturated oximes is in the synthesis of substituted pyridines. uobaghdad.edu.iq Various methods have been developed that utilize these oximes as key building blocks to construct the pyridine (B92270) ring. For example, transition-metal-catalyzed reactions, such as those using Rhodium(III), can facilitate the annulation of α,β-unsaturated oximes with alkynes to yield multi-substituted pyridines under mild conditions. nottingham.ac.uk Similarly, Palladium-catalyzed C-H activation has been employed to synthesize pyridines from α,β-unsaturated oxime ethers and alkenes. researchgate.net These methodologies highlight the potential of this compound to act as a linchpin in the assembly of complex pyridine derivatives.
The table below illustrates representative examples of pyridine synthesis starting from α,β-unsaturated ketoximes, demonstrating the general applicability of this class of compounds.
| Starting α,β-Unsaturated Oxime | Reaction Partner | Catalyst/Conditions | Product Type |
| 1,3-Diarylprop-2-en-1-one oxime | Alkyne | Rh(III) catalyst | Multi-substituted Pyridine |
| β-Aryl-α,β-unsaturated oxime ether | Alkene | Pd(OAc)2 / Ligand | Multi-substituted Pyridine |
| Chalcone Oxime Acetate (B1210297) | N-Acetyl Enamide | NH4I | Substituted Pyridine |
This table presents generalized reactions for the class of α,β-unsaturated oximes, indicating the potential synthetic pathways for derivatives of this compound.
Furthermore, O-vinyl oximes, a related class of compounds, are known to undergo thermal rsc.orgrsc.org-rearrangements to form 1,4-dicarbonyl compounds or Paal-Knorr cyclization to yield substituted pyrroles, another crucial class of nitrogen heterocycles. acs.org This reactivity suggests that derivatives of this compound could be similarly employed in the synthesis of pyrrolic structures.
Role in Multi-Step Synthetic Sequences
The ability to readily form stable heterocyclic cores makes compounds like this compound valuable intermediates in longer, multi-step synthetic campaigns. The synthesis of a complex target molecule often involves the sequential construction of different parts of the molecular framework. The pyridine or pyrrole (B145914) rings formed from an α,β-unsaturated oxime precursor can serve as a central scaffold onto which further functionality is built.
For instance, the synthesis of aza-steroids has utilized steroidal ketones to first form oximes, which then undergo further transformations like the Beckmann fragmentation to introduce nitrogen into the steroidal backbone and create α,β-unsaturated cyanoketones. nih.gov This demonstrates how the oxime functionality within a complex molecule can be a key pivot point in a synthetic sequence. The heterocycles generated from this compound can be subjected to subsequent reactions such as cross-coupling, functional group interconversion, or further cyclizations to elaborate the structure and build molecular complexity toward a final target.
Utilization in Method Development for New Chemical Transformations
The inherent reactivity of the α,β-unsaturated oxime functionality is a fertile ground for the development of novel synthetic methodologies. The N-O bond of the oxime is relatively weak and can be cleaved under various conditions to generate reactive intermediates.
Recent advances have shown that the N-O bond in ketoxime esters can be cleaved via single-electron transfer (SET) to generate iminyl radicals. nih.gov These radicals can then undergo subsequent β-C-C bond cleavage, producing acyl or cyanoalkyl radicals. nih.gov These carbon-centered radicals are highly valuable intermediates that can participate in a wide array of bond-forming reactions. The application of this strategy to a substrate like this compound could open new pathways for C-C bond formation and the introduction of acyl or other functional groups.
Moreover, the rearrangement of ketoxime esters has been leveraged to develop synthetic methods for accessing aminated N-heterocycles. rsc.org This type of intramolecular nitrogen insertion provides an efficient route to complex nitrogen-containing ring systems, offering high regioselectivity and functional group tolerance. rsc.org The development of such novel transformations expands the toolkit of synthetic organic chemists, and substrates like this compound serve as ideal testbeds for exploring the scope and limitations of these new methods.
The following table summarizes novel transformations involving the oxime functional group, indicating the potential for method development using substrates like this compound.
| Oxime Derivative | Reaction Type | Key Intermediate | Resulting Transformation |
| Ketoxime Ester | Single-Electron Transfer (SET) | Iminyl Radical, Acyl Radical | C-C Bond Cleavage / Radical Acylation |
| Ketoxime Ester | Rearrangement | Not specified | Intramolecular Nitrogen Insertion |
| O-Vinyl Oxime | Thermal Rearrangement | Not specified | rsc.orgrsc.org-Sigmatropic Rearrangement |
This table provides examples of modern synthetic methods developed around the reactivity of the oxime group.
Future Research Directions and Emerging Paradigms for 1 Hexene 4,5 Dione 4 Oxime
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of more efficient, selective, and sustainable methods for the synthesis of 1-Hexene-4,5-dione 4-oxime and its derivatives is a primary research thrust. While the direct oximation of the parent dione (B5365651) is a known method, future research is directed towards overcoming limitations such as the formation of isomeric mixtures and di-oxime byproducts.
Catalytic Strategies:
The use of transition metal catalysts offers a promising avenue for developing novel synthetic routes. For instance, palladium-catalyzed C-H functionalization, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, could be adapted for the synthesis of substituted analogs of this compound. acs.org Research in this area could focus on using the oxime moiety as a directing group to achieve site-selective modifications of the hexene backbone. Furthermore, iridium-catalyzed asymmetric hydrogenation of the oxime group could provide a direct route to chiral hydroxylamines, which are valuable intermediates in pharmaceutical synthesis. incatt.nlnih.gov The development of catalysts that can tolerate the multiple functional groups present in the molecule will be crucial for success.
Iron-catalyzed reactions, known for their low cost and environmental friendliness, also present a compelling area of investigation. For example, an intramolecular iron-catalyzed transannulation reaction, which has been demonstrated with furyl-tethered O-acetyl oximes, could potentially be adapted for the synthesis of novel heterocyclic structures derived from this compound. rsc.org
The following table summarizes potential catalytic systems for the synthesis and functionalization of this compound:
| Catalyst System | Potential Application | Key Advantages |
| Palladium(II) | C-H functionalization of the hexene backbone | High selectivity, broad functional group tolerance |
| Iridium(III) | Asymmetric hydrogenation of the oxime | Access to chiral hydroxylamines |
| Iron(III) | Transannulation reactions | Low cost, environmentally benign |
| Copper(I/II) | Annulation with various partners | Formation of diverse heterocyclic systems bohrium.com |
| Rhodium(II) | Reactions with diazo compounds | Synthesis of highly functionalized oxazoles nih.gov |
Advanced Mechanistic Insights into Complex Transformations
A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of new reactions and the optimization of existing ones. The conjugated π-system and the presence of multiple reactive sites (alkene, ketone, oxime) suggest a rich and complex reactivity profile.
Iminyl Radical Chemistry:
A key area of mechanistic investigation is the chemistry of iminyl radicals generated from the oxime functionality. nsf.govbeilstein-journals.org These radicals can undergo a variety of intramolecular reactions, including cyclization via hydrogen atom transfer (HAT) or addition to the double bond. beilstein-journals.orgd-nb.info The regioselectivity of these cyclizations (i.e., formation of five- or six-membered rings) and the factors that control the reaction pathway (e.g., C-O vs. C-N bond formation) are of significant interest. beilstein-journals.org Computational studies, in conjunction with experimental work, will be invaluable in elucidating the transition states and intermediates involved in these processes. d-nb.info
Photocatalysis and Excited-State Reactivity:
Visible-light photocatalysis offers a mild and powerful tool to access excited-state reactivity that is not achievable under thermal conditions. nih.govnih.gov For this compound, photocatalyzed triplet sensitization could be used to induce E/Z isomerization of the oxime, providing access to the less stable Z-isomer. nih.govnih.gov This would open up new avenues for stereoselective reactions, as the geometry of the oxime often dictates the outcome of subsequent transformations, such as the Beckmann rearrangement or cyclization reactions. nih.gov
Development of Chemo- and Stereoselective Reactions
The presence of multiple functional groups in this compound presents both a challenge and an opportunity for the development of highly selective reactions.
Chemoselectivity:
Future research will focus on developing catalytic systems and reaction conditions that can selectively target one functional group in the presence of others. For example, achieving selective O-allylation versus N-allylation of the oxime can lead to the divergent synthesis of cyclic oxime ethers or nitrones. semanticscholar.org The choice of catalyst and reaction parameters will be critical in controlling this chemoselectivity. Similarly, developing methods for the selective reduction of either the ketone or the oxime functionality would significantly enhance the synthetic utility of this compound.
Stereoselectivity:
The control of stereochemistry is a central theme in modern organic synthesis. For this compound, this involves controlling the E/Z geometry of the oxime and, in subsequent reactions, the creation of new stereocenters. As mentioned, photocatalysis can provide access to the Z-oxime isomer. nih.govnih.gov Furthermore, enantioselective catalysis can be employed to synthesize chiral derivatives. For example, iridium-catalyzed enantioselective allylation of the oxime can produce optically active cyclic nitrones and oxime ethers. semanticscholar.org The development of new chiral ligands and catalysts will be instrumental in achieving high levels of stereocontrol in reactions involving this substrate.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Modern synthetic chemistry is increasingly focused on developing sustainable and efficient processes. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch methods, including improved safety, scalability, and process control. nih.govresearchgate.netrsc.org
The synthesis and transformation of this compound are well-suited for adaptation to flow chemistry. For example, the generation and subsequent reaction of potentially unstable intermediates, such as iminyl radicals, can be performed more safely and efficiently in a flow reactor. researchgate.net Furthermore, photochemical reactions, which are often employed in the context of oxime chemistry, can be readily integrated into flow systems to ensure uniform irradiation and improved reaction efficiency. nih.gov
The principles of green chemistry can also be applied to the synthesis and use of this compound. This includes the use of environmentally benign solvents, the development of catalyst recycling strategies, and the design of atom-economical reactions that minimize waste. numberanalytics.com
Computational Design and Prediction of Novel Reactivity
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting the reactivity and selectivity of organic reactions. nih.gov For this compound, computational studies can provide valuable insights into several key areas.
Predicting Reaction Pathways:
DFT calculations can be used to model the potential energy surfaces of various reactions involving this compound, allowing for the prediction of the most likely reaction pathways and products. This can help to guide experimental work and avoid unnecessary trial-and-error. For instance, computational studies on related α,β-unsaturated oximes have been used to understand the factors influencing the planarity of the conjugated system and its impact on reactivity in palladium-catalyzed reactions. rsc.org
Understanding Stereoselectivity:
Computational modeling can also be used to elucidate the origins of stereoselectivity in asymmetric reactions. By calculating the energies of the diastereomeric transition states, researchers can predict which stereoisomer will be formed preferentially. nih.gov This information is crucial for the design of new chiral catalysts and the optimization of reaction conditions for high enantioselectivity.
The following table outlines key areas for computational investigation of this compound:
| Computational Method | Research Focus | Potential Outcomes |
| Density Functional Theory (DFT) | Reaction mechanisms of cyclizations | Understanding of transition states and intermediates |
| DFT | Origin of stereoselectivity in asymmetric catalysis | Rational design of chiral catalysts |
| Molecular Dynamics (MD) | Conformational analysis in different solvents | Prediction of solvent effects on reactivity |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives | Design of new bioactive molecules |
By systematically exploring these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for the development of novel molecules and materials with valuable applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
